Dodecyldimethylamine N-oxide is a tertiary amine oxide resulting from the formal oxidation of the amino group of dodecyldimethylamine. It has a role as a plant metabolite and a detergent. It derives from a hydride of a dodecane.
Lauramine oxide is a natural product found in Euglena gracilis with data available.
Lauramine oxide
CAS No.: 1643-20-5
Cat. No.: VC0532570
Molecular Formula: C14H31NO
Molecular Weight: 229.40 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1643-20-5 |
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Molecular Formula | C14H31NO |
Molecular Weight | 229.40 g/mol |
IUPAC Name | N,N-dimethyldodecan-1-amine oxide |
Standard InChI | InChI=1S/C14H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16/h4-14H2,1-3H3 |
Standard InChI Key | SYELZBGXAIXKHU-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCC[N+](C)(C)[O-] |
Canonical SMILES | CCCCCCCCCCCC[N+](C)(C)[O-] |
Appearance | Solid powder |
Colorform | Very hygroscopic needles from dry toluene. |
Melting Point | 266 to 268 °F (NTP, 1992) 130.5 °C |
Introduction
Chemical Structure and Physicochemical Properties
Lauramine oxide () belongs to the class of aliphatic tertiary amine oxides. Its molecular structure features a hydrophobic dodecyl chain linked to a hydrophilic amine oxide group, enabling surfactant behavior. Key physicochemical properties include:
The compound’s amphoteric nature allows it to act as a nonionic surfactant at neutral to alkaline pH and a cationic surfactant under acidic conditions . This duality enhances its compatibility with anionic, nonionic, and cationic formulations .
Synthesis and Manufacturing
Lauramine oxide is synthesized via the oxidation of tertiary amines. The industrial process involves:
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Reactants: Lauryl dimethylamine (derived from coconut or palm kernel oil) and hydrogen peroxide .
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Reaction Conditions: Slow mixing at 60°C, followed by heating to 75°C to complete oxidation .
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Purification: Residual peroxide is neutralized using sodium sulfite or manganese dioxide, yielding a 30–40% active solution .
Critical quality control measures include monitoring for impurities such as isopropyl alcohol (used to improve fluidity) and nitrosamines, which may form if nitrosating agents are present .
Environmental Impact and Biodegradability
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Aquatic Toxicity: LC₅₀ values of 1–10 mg/L for fish (Category 2) .
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Biodegradation: Readily biodegradable under aerobic conditions, minimizing persistent environmental accumulation .
Regulatory bodies classify lauramine oxide as non-HAP (Hazardous Air Pollutant) and Prop 65 exempt, supporting its use in “green” formulations .
Regulatory and Compliance Considerations
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Cosmetic Use: Permitted in rinse-off products at ≤3.7% and leave-on products at lower concentrations .
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Nitrosamine Restrictions: Formulations must avoid nitrosating agents to prevent carcinogenic nitrosamine formation .
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Labeling Requirements: Mandatory hazard statements for eye irritation and aquatic toxicity .
Recent Advances and Future Directions
Recent research focuses on:
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